2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE is a complex organic compound with a unique structure that includes a dioxane ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the dioxane ring through cyclization reactions, followed by the introduction of tert-butyl and methyl groups via alkylation reactions. The prop-2-en-1-yloxyphenyl group can be introduced through etherification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: A related compound with similar structural features.
2,6-Di-tert-butyl-4-methylphenol: Another compound with tert-butyl groups and phenolic structure.
Uniqueness
2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE is unique due to its specific combination of functional groups and the presence of the dioxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-tert-butyl-2-methyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C19H22O5/c1-6-11-22-14-9-7-13(8-10-14)12-15-16(20)23-19(5,18(2,3)4)24-17(15)21/h6-10,12H,1,11H2,2-5H3 |
InChI Key |
FEECVVKJCZJNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC=C)C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
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